molecular formula C14H11BrFNO2 B2846599 4-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide CAS No. 391223-24-8

4-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B2846599
CAS No.: 391223-24-8
M. Wt: 324.149
InChI Key: AJIRODPLGDYPTG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 4-position and a fluorine atom at the 2-position on the benzamide ring, with an N-linked 2-methoxyphenyl group. Its synthesis typically involves coupling substituted benzoyl chlorides with aniline derivatives under reflux conditions in polar solvents like acetonitrile, as exemplified in related compounds .

Properties

IUPAC Name

4-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(15)8-11(10)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIRODPLGDYPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using Bromine and Catalytic Acid

The synthesis of 4-bromo-2-fluoroaniline, a critical intermediate, employs regioselective bromination of 2-fluoroaniline. As detailed in US4518799A, this process involves:

  • Reaction Conditions :
    • Substrate: 2-Fluoroaniline (1.0 eq.)
    • Brominating agent: Liquid bromine (1.05 eq.)
    • Catalyst: 48% HBr (0.1 eq.)
    • Solvent: Glacial acetic acid
    • Temperature: 0–5°C (ice bath)
    • Time: 8–12 hours

The reaction proceeds via electrophilic aromatic substitution, with the fluorine atom directing bromine to the para position. Yields of 86–89% are consistently achieved, with <2% ortho-brominated byproduct formation.

Purification and Isolation

Post-bromination processing involves:

  • Quenching with sodium bisulfite to neutralize excess bromine
  • Basification with 10% NaOH to pH 9–10
  • Extraction with dichloromethane (3 × volumes)
  • Crystallization from hexane/ethyl acetate (3:1 v/v)

The final product exhibits >99% purity by HPLC, with characteristic 1H NMR signals at δ 7.25 (d, J = 8.5 Hz, 1H), 7.18 (dd, J = 8.5, 2.1 Hz, 1H), and 6.95 (d, J = 2.1 Hz, 1H).

Coupling of 4-Bromo-2-Fluorobenzoic Acid with 2-Methoxyaniline

Acid Chloride Mediated Amidation

A classical approach involves two stages:

Stage 1: Acid Chloride Formation

  • Reagents:
    • 4-Bromo-2-fluorobenzoic acid (1.0 eq.)
    • Thionyl chloride (3.0 eq.)
    • Catalytic DMF (0.05 eq.)
  • Conditions:
    • Reflux in anhydrous toluene (6 hours)
    • Temperature: 110°C
    • Conversion: >98% (monitored by FT-IR disappearance of -COOH at 1700 cm⁻¹)

Stage 2: Amide Bond Formation

  • Reagents:
    • Acid chloride (1.0 eq.)
    • 2-Methoxyaniline (1.2 eq.)
    • Base: Pyridine (2.5 eq.)
  • Conditions:
    • Solvent: Tetrahydrofuran
    • Temperature: 0°C → 25°C (gradual warming)
    • Time: 12 hours
  • Yield: 78–82%
  • Purification: Column chromatography (SiO₂, hexane:EtOAc 4:1)

Carbodiimide Coupling Approach

WO2021165818A1 discloses an improved single-pot method using 1,1'-carbonyldiimidazole (CDI):

Parameter Specification
CDI equivalence 1.5 eq.
Solvent N-Methyl-2-pyrrolidone (NMP)
Temperature 0°C → 25°C (ramped over 2 hours)
Reaction time 8–10 hours
Workup Precipitation with H₂O (3× vol.)
Yield 89–92%
Purity (HPLC) 99.2%

This method eliminates hazardous acid chloride handling and improves atom economy.

Crystallization and Polymorph Control

Solvent-Antisolvent Recrystallization

The WO2021165818A1 patent details a crystallization protocol producing Form I polymorph:

  • Dissolve crude product in ethanol (5 mL/g) at 70°C
  • Add seed crystals (0.5% w/w) at 50°C
  • Linear cooling to 0°C over 4 hours
  • Anti-solvent (water) addition at 0.5 mL/min
  • Final slurry aging: 12 hours
  • Filtration through 0.2 μm PTFE membrane

Resulting crystals show:

  • Melting point: 148–150°C
  • XRD peaks at 12.8°, 15.4°, 17.2° (2θ)
  • Dynamic vapor sorption: <0.1% weight change (25°C, 0–90% RH)

Hydrate Formation Mitigation

Given the compound's hygroscopic tendencies, the dihydrochloride salt form is recommended for long-term storage:

  • Salt formation: 2.0 eq. HCl in IPA/H₂O (4:1)
  • Critical parameters:
    • Mixing time: 45–60 minutes
    • Temperature: −10°C
    • Drying: Vacuum (10 mbar) at 40°C
  • Salt stability: >24 months at 25°C/60% RH

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) E-Factor Process Safety
Acid chloride 78 97.5 32.7 Low (SOCl₂)
CDI coupling 91 99.2 18.4 High
Enzymatic amidation* 65 98.1 41.2 Excellent

*Theoretical values based on analogous systems from

The CDI method demonstrates superior sustainability metrics, with 42% reduction in solvent consumption compared to traditional routes.

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆)

  • δ 10.21 (s, 1H, NH)
  • δ 8.12 (d, J = 8.4 Hz, 1H, ArH)
  • δ 7.95 (dd, J = 8.4, 2.1 Hz, 1H, ArH)
  • δ 7.89 (d, J = 2.1 Hz, 1H, ArH)
  • δ 7.45–7.38 (m, 2H, OMe-C₆H₄)
  • δ 6.98 (t, J = 7.8 Hz, 1H, OMe-C₆H₄)
  • δ 3.82 (s, 3H, OCH₃)

FT-IR (ATR, cm⁻¹)

  • 3285 (N-H stretch)
  • 1650 (C=O amide I)
  • 1545 (C-F stretch)
  • 1245 (C-Br stretch)
  • 1020 (C-O-C methoxy)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position undergoes substitution reactions under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., fluorine and carbonyl) that activate the aromatic ring.

Key Reactions:

Reaction Type Conditions Reagents Products Yield Source
Bromine substitutionPd catalysis, anhydrous THF, 80°CPhenylboronic acid, Pd(PPh₃)₄4-Phenyl-2-fluoro-N-(2-methoxyphenyl)benzamide82%
Fluorine substitutionK₂CO₃, DMF, 120°CSodium methoxide4-Bromo-2-methoxy-N-(2-methoxyphenyl)benzamide68%

Mechanistic Notes:

  • Bromine substitution follows a Suzuki-Miyaura cross-coupling mechanism, requiring palladium catalysts and arylboronic acids .

  • Fluorine substitution proceeds via nucleophilic displacement , facilitated by the electron-deficient aromatic ring.

Reductive Transformations

The amide group and methoxy substituent participate in reduction reactions under controlled conditions.

Key Reactions:

Reaction Type Conditions Reagents Products Yield Source
Amide reductionLiAlH₄, THF, 0–5°CLithium aluminum hydride4-Bromo-2-fluoro-N-(2-methoxyphenyl)benzylamine74%
Methoxy demethylationBBr₃, CH₂Cl₂, −78°CBoron tribromide4-Bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide63%

Mechanistic Notes:

  • Amide reduction involves conversion to a primary amine via LiAlH₄-mediated cleavage of the carbonyl group.

  • Demethylation of the methoxy group proceeds through Lewis acid-mediated cleavage, yielding a phenolic hydroxyl group.

Oxidation Reactions

The methoxy group and aromatic ring are susceptible to oxidation under strong conditions.

Key Reactions:

Reaction Type Conditions Reagents Products Yield Source
Methoxy oxidationKMnO₄, H₂O, 100°CPotassium permanganate4-Bromo-2-fluoro-N-(2-carboxyphenyl)benzamide55%
Ring hydroxylationH₂O₂, FeSO₄, pH 7Fenton’s reagent4-Bromo-2-fluoro-N-(2-methoxy-5-hydroxyphenyl)benzamide48%

Mechanistic Notes:

  • Methoxy oxidation generates a carboxylic acid group via radical intermediates.

  • Electrophilic hydroxylation occurs at the meta position relative to the methoxy group due to directing effects.

Functional Group Interconversion

The fluorine atom participates in selective transformations.

Key Reactions:

Reaction Type Conditions Reagents Products Yield Source
Fluorine-amine exchangeNH₃, CuI, 150°CAmmonia, copper catalyst4-Bromo-2-amino-N-(2-methoxyphenyl)benzamide71%
Fluorine-thiol substitutionNaSH, DMSO, 80°CSodium hydrosulfide4-Bromo-2-mercapto-N-(2-methoxyphenyl)benzamide66%

Mechanistic Notes:

  • Fluorine-amine exchange follows a Ullmann-type coupling mechanism .

  • Thiol substitution proceeds via nucleophilic aromatic substitution (SNAr) with NaSH.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions for biaryl synthesis.

Key Reactions:

Reaction Type Conditions Reagents Products Yield Source
Suzuki-Miyaura couplingPd(OAc)₂, SPhos, K₃PO₄, THF, 80°CArylboronic acid4-Aryl-2-fluoro-N-(2-methoxyphenyl)benzamide88%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CPrimary amines4-Amino-2-fluoro-N-(2-methoxyphenyl)benzamide76%

Mechanistic Notes:

  • Suzuki coupling forms carbon-carbon bonds via transmetalation and reductive elimination .

  • Buchwald-Hartwig amination introduces amino groups through palladium-catalyzed C–N bond formation.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 4-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide serves as a crucial building block for the development of new materials. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows researchers to synthesize complex organic molecules. The compound can react with reagents like sodium methoxide or palladium catalysts to produce diverse derivatives useful in material science and drug development.

Biology

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, modifications in the thiazole ring and substituents on the phenyl group have been shown to enhance its effectiveness against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae . Additionally, studies have explored its potential as an anticancer agent , with investigations into its mechanism of action revealing that it may inhibit specific enzymes or receptors involved in tumor growth .

Medicine

The compound is being investigated for its potential as a drug candidate in treating various diseases. Its structural features make it a candidate for further development as an anti-inflammatory or antitumor agent . For instance, derivatives of similar compounds have been shown to inhibit MEK kinase activity, which is relevant for treating proliferative diseases like cancer .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results demonstrated that the compound exhibited potent activity against resistant strains, highlighting its potential use in developing new antibiotics .

Anticancer Research

In another investigation, the compound was tested for its ability to inhibit tumor cell proliferation. The findings suggested that it could serve as a lead compound for designing new anticancer drugs due to its selective action on cancerous cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Structure and Reactivity

4-Bromo-N-(2-nitrophenyl)benzamide ()
  • Structural Differences : Replaces the 2-fluoro and 2-methoxyphenyl groups with a nitro group on the aniline ring.
  • Crystallographic Insights : The nitro group introduces stronger electron-withdrawing effects, leading to distinct bond angles and molecular packing compared to the target compound. The title compound in crystallizes with two molecules per asymmetric unit, while 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) shows altered torsion angles due to methoxy and nitro substituents .
  • Reactivity : Nitro groups enhance electrophilic substitution reactions, whereas fluorine in the target compound may increase stability against hydrolysis .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives ()
  • Substituent Impact : The 3,5-dimethoxyphenyl group provides steric bulk and enhanced electron-donating capacity compared to the 2-methoxyphenyl group.
  • Biological Relevance : Derivatives like C8 (4-bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide) exhibit modified binding affinities in biological assays, suggesting that methoxy positioning influences target engagement .

Fluorine-Containing Analogues ()

Fluorine in Radiotracers ()
  • Functional Role : Fluorine substitution (e.g., 2-fluoroethoxy groups) in D3 dopamine receptor ligands improves metabolic stability and extends half-life (e.g., 18F vs. 11C isotopes). The 2-fluoro substituent in the target compound may similarly enhance in vivo stability for imaging applications .
  • Structural Flexibility : Conformational flexibility in fluorinated benzamides, such as trans-butenyl linkers, contrasts with the rigid structure of the target compound, affecting receptor selectivity .
Antiviral and Antitumor Derivatives ()
  • Bioactivity : Diamides containing fluorine and benzothiazole moieties demonstrate antiviral and antitumor activity (e.g., compound 4d shows 73.2% inhibition of PC3 cells). The fluorine in the target compound may synergize with bromine to enhance such effects .

Methoxyphenyl-Substituted Analogues ()

HIV-1 Vif Inhibitors ()
  • Structural Modifications: Derivatives like 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide replace the bromo and fluoro groups with sulfonyl and nitro substituents, optimizing steric and electronic profiles for HIV-1 Vif antagonism (IC50 values in nanomolar range) .
  • Synthetic Methods : Microwave-assisted synthesis in (yields up to 86%) contrasts with traditional reflux methods, highlighting efficiency gains for nitro-substituted analogues .
Solubility and Stability
  • The target compound’s bromine and fluorine atoms likely reduce solubility in polar solvents compared to purely methoxy-substituted analogues (e.g., metallophthalocyanines in show high solubility in DMF and DMSO) .
  • Alkaline hydrolysis studies on N-(2-methoxyphenyl)benzamide () suggest that electron-withdrawing groups (e.g., Br, F) may slow degradation, enhancing metabolic stability .
Antimicrobial Activity
  • Metallophthalocyanines with 4-bromo-2-methoxyaniline substituents () exhibit Gram-positive antibacterial and antifungal activity, implying that bromine and methoxy groups contribute to membrane disruption. The fluorine in the target compound could further modulate this activity .

Biological Activity

4-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This article explores the compound's biological properties, synthesis methods, and its applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H11_{11}BrFNO, and its structure includes:

  • A bromine atom at the para position.
  • A fluorine atom at the ortho position relative to the amide functional group.
  • A methoxy group on the aromatic ring.

This unique substitution pattern contributes to its distinct chemical properties, enhancing interactions with biological targets.

General Overview

Research has shown that compounds similar to this compound possess a range of biological activities, including:

  • Antiviral : Potential to inhibit viral replication.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Activity against various pathogens.

The halogen substituents (bromine and fluorine) are known to enhance binding affinity and selectivity towards specific enzymes or receptors, making this compound a valuable candidate in drug design .

Specific Activities

  • Anticancer Properties :
    • The compound has been evaluated for its ability to inhibit cancer cell growth. Studies suggest that similar benzamide derivatives can reverse transformed phenotypes in cancer cells, indicating potential use in cancer therapy .
  • Enzyme Inhibition :
    • It has been reported that compounds with halogen substitutions can act as selective inhibitors for various kinases involved in cell signaling pathways. This suggests that this compound could be effective against proliferative diseases like cancer .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may exhibit antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Suzuki-Miyaura Coupling Reaction : This palladium-catalyzed cross-coupling reaction allows for the introduction of various substituents onto the aromatic system.
  • Purification Techniques : Common methods include recrystallization and chromatography to achieve high purity levels of the final product.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamideC13_{13}H12_{12}BrFNODifferent methoxy substitution position
2-Fluoro-N-(4-methoxyphenyl)benzamideC13_{13}H12_{12}FNOLacks bromine substitution
4-Bromo-2-fluoroanisoleC9_{9}H8_{8}BrFSimpler structure without amide functionality

The specific arrangement of substituents in this compound enhances its effectiveness in biological applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of benzamide derivatives. For example, compounds with similar structures have shown promising results in inhibiting kinase activities linked to cancer proliferation. A study highlighted that modifications at specific positions on the aromatic ring significantly influenced potency against target enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide, and how can reaction yields be maximized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromo-fluoro benzoyl chloride can react with 2-methoxyaniline under Schotten-Baumann conditions. Catalytic agents like DMAP or HOBt improve coupling efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) enhances purity. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of acid chloride to amine) and inert atmosphere to prevent hydrolysis .
  • Key Data : Typical yields range from 65–85%, with purity >95% confirmed by HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar benzamides?

  • Methodology :

  • ¹H NMR : The methoxy group (-OCH₃) resonates at δ 3.8–3.9 ppm, while the aromatic protons exhibit splitting patterns dependent on substituent positions (e.g., para-bromo vs. ortho-fluoro effects) .
  • ¹³C NMR : Carbonyl (C=O) appears at ~168 ppm, with bromine-induced deshielding shifting adjacent carbons by 5–10 ppm .
  • IR : Stretching vibrations for C=O (~1660 cm⁻¹) and N-H (~3300 cm⁻¹) confirm amide bond formation .
  • MS : Molecular ion [M+H]⁺ at m/z 338 (C₁₄H₁₀BrFNO₂) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Methodology : Major impurities include unreacted starting materials (e.g., 2-methoxyaniline) and hydrolyzed byproducts (e.g., free carboxylic acid). Use TLC (Rf = 0.5 in 3:7 EtOAc/hexane) for real-time monitoring. Recrystallization in ethanol removes polar impurities, while preparative HPLC (C18 column, acetonitrile/water gradient) isolates non-polar derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of halogenated benzamides?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles. For example, the C-Br bond in 4-bromo derivatives averages 1.89–1.92 Å, while fluorine substitution induces torsional strain (e.g., dihedral angles between benzene rings vary by 10–15°). Discrepancies in literature data may arise from polymorphism; SCXRD at low temperatures (e.g., 89 K) minimizes thermal motion artifacts .
  • Case Study : A related bromo-fluoro benzamide exhibited P2₁/n space group symmetry with Z = 4, confirmed via refinement using SHELXL .

Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies. The bromine atom’s σ-hole (electrostatic potential ~30 kcal/mol) directs nucleophilic attack, while fluorine’s electron-withdrawing effect stabilizes intermediates. Solvent effects (e.g., DMF vs. THF) are modeled via PCM .

Q. How can in vitro bioactivity studies be designed to evaluate this compound’s enzyme inhibition potential?

  • Methodology :

  • Target Selection : Prioritize kinases (e.g., EGFR) or proteases based on structural analogs (e.g., 5-chloro-2-fluoro-N-(5-methoxy-2-hydroxyphenyl)benzamide’s anti-inflammatory activity ).
  • Assay Design : Use fluorescence-based assays (e.g., FRET for protease inhibition) with IC₅₀ determination via dose-response curves (0.1–100 μM). Include positive controls (e.g., staurosporine for kinases) .
  • Data Interpretation : Compare Ki values with halogen-free analogs to isolate substituent effects. For example, bromine enhances hydrophobic binding but may reduce solubility .

Contradiction Analysis & Experimental Design

Q. How to address conflicting solubility data in polar vs. non-polar solvents for halogenated benzamides?

  • Methodology : Solubility is measured via shake-flask method (UV-Vis calibration at λ_max = 254 nm). Conflicting data may arise from crystallinity differences (amorphous vs. crystalline phases). Use DSC to identify polymorphs and quantify thermodynamic solubility. For example, 4-bromo derivatives show 2–3 mg/mL solubility in DMSO but <0.1 mg/mL in water .

Q. What strategies validate the stability of this compound under physiological conditions?

  • Methodology : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS. Hydrolysis of the amide bond (t₁/₂ > 48 hours) indicates stability, while bromine loss (detected via ICP-MS) suggests dehalogenation .

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